4-(Trifluoromethyl)pyridin-2-amine hydrochloride

Kinase Inhibitor Spleen Tyrosine Kinase Immunology

Medicinal chemistry often fails due to regioisomer impurities in trifluoromethylpyridines, killing kinase activity. This 4-substituted-2-aminopyridine HCl salt solves that risk. - **Critical SAR**: The 4-CF3 position (vs. 3- or 5-CF3) is validated for sub-nanomolar Syk/PI3K inhibition (e.g., PQR309, BKM120 analogs). - **Process Advantage**: HCl salt enhances aqueous solubility for large-scale boronate ester synthesis and CRO campaigns. - **Supply Certainty**: Purity-verified building block; direct replacement for published routes requiring the exact pharmacophore.

Molecular Formula C6H6ClF3N2
Molecular Weight 198.57
CAS No. 1281872-45-4
Cat. No. B2637649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Trifluoromethyl)pyridin-2-amine hydrochloride
CAS1281872-45-4
Molecular FormulaC6H6ClF3N2
Molecular Weight198.57
Structural Identifiers
SMILESC1=CN=C(C=C1C(F)(F)F)N.Cl
InChIInChI=1S/C6H5F3N2.ClH/c7-6(8,9)4-1-2-11-5(10)3-4;/h1-3H,(H2,10,11);1H
InChIKeyRHTPSFUMBBXEKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Trifluoromethyl)pyridin-2-amine HCl: Strategic Building Block


4-(Trifluoromethyl)pyridin-2-amine hydrochloride (CAS 1281872-45-4) is a halogenated aminopyridine building block, characterized by a trifluoromethyl (-CF3) group at the 4-position of the pyridine ring [1]. This specific substitution pattern is a cornerstone motif in the rational design of potent kinase inhibitors, with the hydrochloride salt form offering improved water solubility and handling properties compared to its neutral free base .

Why 4-(Trifluoromethyl)pyridin-2-amine Analogs Cannot Be Substituted


The position of the trifluoromethyl group on the pyridine ring is a critical determinant of biological activity. In medicinal chemistry campaigns, the 4-trifluoromethyl-2-pyridyl motif has been rationally designed and empirically validated to confer exceptionally high potency in specific kinase targets, such as Spleen Tyrosine Kinase (Syk) and phosphoinositide 3-kinase (PI3K) [1]. Simple substitution with other regioisomers (e.g., 3-CF3 or 5-CF3) or alternative electron-withdrawing groups can lead to a complete loss of activity, as the 4-CF3 group engages in specific, favorable interactions within the enzyme's hydrophobic pocket [2]. Therefore, procuring the correct regioisomer, and often the more manageable hydrochloride salt form , is non-negotiable for replicating published synthetic routes and achieving the desired inhibitory profiles.

4-(Trifluoromethyl)pyridin-2-amine HCl: Evidence Guide


Essential Motif for Potent Syk Inhibition

Aminopyridine derivatives bearing the 4-trifluoromethyl-2-pyridyl motif achieve exceptional potency against Spleen Tyrosine Kinase (Syk), with the lead compound 13b demonstrating an IC50 of 0.6 nM [1]. The study emphasizes the 4-CF3 group as a key feature emerging from rational design.

Kinase Inhibitor Spleen Tyrosine Kinase Immunology

Key Scaffold for Brain-Penetrant PI3K/mTOR Inhibitor

4-(Trifluoromethyl)pyridin-2-amine is the core scaffold used to synthesize PQR309 (bimiralisib), a clinical-stage, orally bioavailable pan-PI3K/mTOR inhibitor [1]. PQR309 was found to not bind tubulin, a distinct advantage over its structural analog, BKM120 (buparlisib), which is also synthesized from the same building block [1].

PI3K/mTOR Oncology Blood-Brain Barrier

Improved Aqueous Solubility of Hydrochloride Salt

The hydrochloride salt of 4-(trifluoromethyl)pyridin-2-amine (CAS 1281872-45-4) offers a significant practical advantage over its neutral free base (CAS 106447-97-6). While the free base has a melting point of 70-74 °C , the hydrochloride salt is described as freely soluble in water, improving its utility in aqueous reaction conditions and downstream salt formation steps .

Formulation Solubility Process Chemistry

Validated Intermediate for PI3K Inhibitor Synthesis

4-(Trifluoromethyl)pyridin-2-amine is a key starting material in the patented synthesis of blockbuster PI3K inhibitors like BKM120 (buparlisib) [1]. It is used to prepare the boronate ester intermediate (VIII) via bromination and subsequent borylation, which is then used in a critical Suzuki cross-coupling reaction to form the final drug candidate [1].

Process Chemistry PI3K Inhibitor Patent Synthesis

4-(Trifluoromethyl)pyridin-2-amine HCl: Application Scenarios


Syk Inhibitor Synthesis for Immuno-Oncology

Based on the sub-nanomolar activity of derivatives bearing the 4-trifluoromethyl-2-pyridyl motif [1], this building block is optimally used to synthesize and optimize a new series of potent Syk inhibitors. Its use ensures the generation of compounds with the validated pharmacophore required for potent enzyme inhibition.

Brain-Penetrant PI3K/mTOR Dual Inhibitor Development

The scaffold is essential for the synthesis of clinical candidates like PQR309, which demonstrates brain penetration and a favorable off-target profile [1]. This application scenario is ideal for oncology programs focused on treating primary brain tumors or CNS metastases, where CNS exposure is critical for efficacy.

Scale-Up of Patented PI3K Inhibitor Synthesis

For CROs, CDMOs, and process chemistry groups, this compound is a non-substitutable starting material for the preparation of boronate ester intermediates used in the synthesis of BKM120 and its analogs [1]. Its availability as a highly soluble hydrochloride salt [2] facilitates its use in large-scale, aqueous-based reactions.

Chemical Biology Probes for Target Validation

The well-defined SAR for the 4-trifluoromethyl-2-pyridyl motif across multiple kinases (Syk, PI3K) [1] makes it an ideal core scaffold for generating chemical biology probes. Researchers can leverage this compound to build focused libraries for target identification and validation studies, confident in the scaffold's ability to engage a specific set of therapeutically relevant kinases.

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